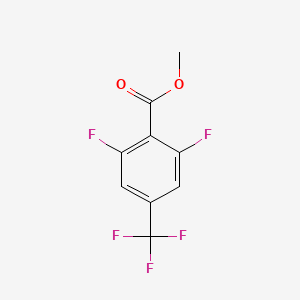

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

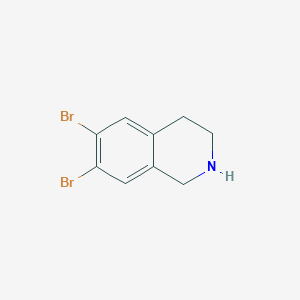

説明

“Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 1980049-41-9 . It has a molecular weight of 240.13 . The compound is typically stored at ambient temperature and is in the form of a liquid-oil .

Molecular Structure Analysis

The molecular formula of “Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate” is C9H5F5O2 . This indicates that the compound consists of 9 carbon atoms, 5 hydrogen atoms, 5 fluorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate” is a clear, faint lemon-colored liquid . It is stored at ambient temperature and is in the form of a liquid-oil .科学的研究の応用

Pharmaceutical Development

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate: is a compound that features in the synthesis of various pharmaceuticals. The trifluoromethyl group is a common moiety in many FDA-approved drugs due to its ability to enhance the bioavailability and metabolic stability of therapeutic agents . This compound can be used to introduce fluorine atoms into drug molecules, potentially leading to the development of new medications with improved pharmacokinetic properties.

Agrochemical Production

In the agrochemical industry, this compound serves as an intermediate in the synthesis of pesticides and herbicides. The presence of fluorine atoms in agrochemicals can improve their efficacy and environmental stability, making them more effective in protecting crops from pests and diseases .

Material Science

The unique properties of Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate make it valuable in material science, particularly in the creation of specialized coatings and polymers. Fluorinated compounds are known for their thermal stability and resistance to degradation, which are desirable characteristics in materials engineering .

Analytical Chemistry

This compound is utilized in analytical chemistry as a standard or reagent in various chemical analyses. Its well-defined structure and stability under different conditions make it suitable for use in calibrating instruments and validating analytical methods .

Environmental Science

In environmental science, Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate can be studied for its environmental impact, particularly its biodegradation and persistence in ecosystems. Understanding the environmental fate of fluorinated compounds is crucial for assessing their long-term effects on the environment .

Biochemistry

In biochemistry, this compound may be used as a building block in the synthesis of more complex biomolecules. Its incorporation into larger molecular structures can be explored to study the biological activity and function of fluorinated compounds in living organisms .

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

作用機序

Target of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

The presence of the trifluoromethyl (-cf3) group and the benzylic position in the compound suggests that it might undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The compound’s potential interaction with reverse transcriptase suggests it may influence the replication of retroviruses .

Result of Action

Its potential inhibition of the reverse transcriptase enzyme suggests it may interfere with the replication of retroviruses .

特性

IUPAC Name |

methyl 2,6-difluoro-4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c1-16-8(15)7-5(10)2-4(3-6(7)11)9(12,13)14/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTXJVUCMSTGHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,6-difluoro-4-(trifluoromethyl)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2899104.png)

![Tert-butyl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2899105.png)

![N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2899110.png)

![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2899113.png)

![3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2899118.png)

![3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione](/img/structure/B2899121.png)